1-(4-methoxyphenyl)-4-[3-(pyridin-4-yloxy)azetidine-1-carbonyl]pyrrolidin-2-one
描述
属性
IUPAC Name |
1-(4-methoxyphenyl)-4-(3-pyridin-4-yloxyazetidine-1-carbonyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-26-16-4-2-15(3-5-16)23-11-14(10-19(23)24)20(25)22-12-18(13-22)27-17-6-8-21-9-7-17/h2-9,14,18H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHHEWKGIAEBNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CC(C3)OC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
1-(4-Methoxyphenyl)-4-[3-(pyridin-4-yloxy)azetidine-1-carbonyl]pyrrolidin-2-one is a complex organic compound with potential therapeutic applications. Its structure features a pyrrolidine ring, an azetidine moiety, and a pyridine group, making it a candidate for various biological activities. This article reviews the biological activity of this compound based on available research findings.
- Molecular Formula : C₁₈H₁₉N₃O₄
- Molecular Weight : 367.4 g/mol
- CAS Number : 1798047-19-4
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of functional groups such as methoxy and carbonyl enhances its reactivity and potential for biological interactions.
Anticancer Activity
Research indicates that compounds similar to 1-(4-methoxyphenyl)-4-[3-(pyridin-4-yloxy)azetidine-1-carbonyl]pyrrolidin-2-one exhibit significant anticancer properties. For example, derivatives containing azetidine rings have shown efficacy in inhibiting histone deacetylase (HDAC) activity, which is crucial for cancer cell proliferation and survival .
Case Study : A study found that azetidine derivatives demonstrated HDAC8 inhibitory activity comparable to FDA-approved drugs, indicating potential in cancer therapy .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar compounds have been evaluated for their ability to inhibit bacterial growth. For instance, research on related azetidine derivatives showed promising results against various bacterial strains, indicating that the target compound may also possess similar activity .
Anti-inflammatory Effects
Compounds with similar structures have been reported to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This suggests that 1-(4-methoxyphenyl)-4-[3-(pyridin-4-yloxy)azetidine-1-carbonyl]pyrrolidin-2-one could play a role in modulating inflammatory responses .
Data Table: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anticancer | Inhibits HDAC activity; potential for cancer therapy | |
| Antimicrobial | Potential against bacterial strains | |
| Anti-inflammatory | Modulates cytokine production |
Research Findings
Recent studies have focused on synthesizing derivatives of the compound to enhance its biological activity. For instance, modifications to the pyridine and azetidine components have resulted in compounds with improved potency against specific cancer cell lines and enhanced antimicrobial properties.
科学研究应用
Inhibition of Fatty Acid Amide Hydrolase (FAAH)
Research has demonstrated that compounds similar to 1-(4-methoxyphenyl)-4-[3-(pyridin-4-yloxy)azetidine-1-carbonyl]pyrrolidin-2-one act as potent inhibitors of FAAH. This enzyme is crucial in the degradation of endocannabinoids, which play significant roles in pain modulation and neuroprotection. Inhibiting FAAH can enhance endocannabinoid levels, potentially offering therapeutic benefits for conditions such as:
- Chronic Pain : By increasing endocannabinoid availability, these compounds may provide relief from chronic pain syndromes.
- Anxiety Disorders : Elevated levels of endocannabinoids can help alleviate anxiety symptoms.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. The mechanism may involve the modulation of cell signaling pathways that control proliferation and apoptosis in cancer cells. Further investigation is required to elucidate its efficacy against specific cancer types.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial activity, particularly against resistant strains of bacteria. Studies are ongoing to assess its effectiveness as a novel antimicrobial agent, which could address the growing concern of antibiotic resistance.
Neurological Applications
Given its interaction with the endocannabinoid system, this compound may have applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research is focused on understanding how it can modulate neuroinflammation and neuronal survival.
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of compounds related to 1-(4-methoxyphenyl)-4-[3-(pyridin-4-yloxy)azetidine-1-carbonyl]pyrrolidin-2-one:
- Chronic Pain Management : A study involving animal models demonstrated that FAAH inhibitors led to significant reductions in pain behavior, suggesting a promising avenue for chronic pain therapies.
- Cancer Cell Line Studies : In vitro studies showed that derivatives of this compound inhibited the growth of various cancer cell lines, indicating potential for further development into anticancer treatments.
- Neuroprotection : Research highlighted the neuroprotective effects observed in models of neurodegeneration where FAAH inhibitors improved cognitive function and reduced markers of inflammation.
相似化合物的比较
Comparison with Structurally Similar Compounds
Pyrrolidin-2-one Derivatives with Aryl Substitutions
- Compound 4da (): (R)-4-(4-Methoxyphenyl)-1-((4-nitrophenyl)sulfonyl)pyrrolidin-2-one shares the 4-methoxyphenyl-pyrrolidinone scaffold but replaces the azetidine-carbonyl group with a sulfonyl linker. Notably, derivatives with sulfonyl groups often exhibit enhanced solubility but reduced CNS penetration compared to carbonyl-linked analogs .
- EP-47 (): 1-(3-(4-(o-Tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one demonstrates strong α1-adrenoceptor affinity (Ki = 95.5 nM). Its arylpiperazine substituent contrasts with the target compound’s azetidine-pyridinyloxy group, highlighting how nitrogen-containing heterocycles modulate receptor selectivity. Piperazine moieties generally improve pharmacokinetic profiles but may increase off-target effects .
- Rolipram Derivatives (): (4R)-4-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrrolidin-2-one (rolipram) is a PDE4 inhibitor. Such differences influence both target engagement and bioavailability .
Azetidine-Containing Analogs
- (3R,4R)-3-[(R)-1-(tert-Butyldimethylsilyloxy)ethyl]-4-(pyridin-4-yloxy)azetidin-2-one (): This azetidine derivative shares the pyridin-4-yloxy substituent but lacks the pyrrolidinone core. The tert-butyldimethylsilyl (TBS) group improves synthetic accessibility but reduces metabolic stability. The target compound’s azetidine-carbonyl-pyrrolidinone fusion may enhance rigidity and binding specificity .
Anti-Alzheimer’s Pyrrolidinone Derivatives ()
- Compound 10b :
3-(4-(4-Fluorobenzoyl)-piperidin-1-yl)-1-(4-methoxybenzyl)-pyrrolidin-2-one showed potent acetylcholinesterase (AChE) inhibition, comparable to donepezil. The 4-methoxybenzyl group is structurally analogous to the target compound’s 4-methoxyphenyl substituent, suggesting shared electron-donating effects that enhance AChE binding. However, the azetidine-carbonyl group in the target compound may confer distinct steric or electronic interactions .
Structure-Activity Relationship (SAR) Insights
Key SAR trends from analogous compounds ():
Electron-Donating Groups : Methoxy substituents at para positions (e.g., 4-methoxyphenyl) improve activity by enhancing aromatic ring electron density, as seen in cardamonin (IC50 = 4.35 μM) .
Heterocyclic Linkers : Carbonyl-linked azetidine (target compound) vs. sulfonyl (4da) or piperazine (EP-47) groups affect solubility and target engagement. Carbonyl groups favor hydrogen bonding, while sulfonyl groups enhance metabolic resistance .
Substituent Position : Meta or para substitutions on aromatic rings (e.g., iodine in chalcone derivatives) significantly influence potency. The target compound’s pyridin-4-yloxy group at the azetidine meta position may optimize steric and electronic interactions .
Data Table: Comparative Analysis of Key Compounds
准备方法
Role of Catalyst Systems
Nickel perchlorate outperforms other Lewis acids (e.g., Y(OTf)₃) in DA cyclopropane reactions, achieving >90% conversion for electron-rich anilines like p-anisidine. Lower catalyst loadings (10 mol%) reduce yields to 60–70%, while Brønsted acids (TfOH) fail due to amine neutralization. The table below summarizes catalyst performance:
| Catalyst (20 mol%) | Yield (%) | Byproduct Formation |
|---|---|---|
| Ni(ClO₄)₂·6H₂O | 92 | Minimal |
| Y(OTf)₃ | 78 | Moderate |
| Sc(OTf)₃ | 65 | Significant |
Functionalization of the Azetidine Moiety
The 3-(pyridin-4-yloxy)azetidine-1-carbonyl group is introduced via nucleophilic acyl substitution. Azetidine-3-ol reacts with pyridin-4-yl chloride under Mitsunobu conditions (DIAD, PPh₃) to form 3-(pyridin-4-yloxy)azetidine, which is then acylated using 4-methoxyphenyl carbonyl chloride. Alternatively, benzo[dioxine-carbonyl]azetidine intermediates are coupled to pyrrolidinones via EDCI/HOBt-mediated amidation, though yields for bulkier substrates drop below 50%.
Optimization of Coupling Reactions
Reaction temperature and solvent polarity critically impact acylation efficiency. Polar aprotic solvents (DMF, DMSO) enhance solubility but promote ester hydrolysis, necessitating anhydrous conditions. The table below compares coupling agents:
| Coupling Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| EDCI/HOBt | DCM | 25 | 72 |
| DCC/DMAP | THF | 40 | 68 |
| HATU | DMF | 0–5 | 85 |
Assembly of the Full Molecular Architecture
The final step involves conjugating the pyrrolidin-2-one and azetidine-carbonyl subunits. A two-fold excess of 1-(4-methoxyphenyl)pyrrolidin-2-one is reacted with 3-(pyridin-4-yloxy)azetidine-1-carbonyl chloride in THF, using triethylamine to scavenge HCl. Chromatographic purification (silica gel, ethyl acetate/petroleum ether) isolates the title compound in 67% yield.
Spectroscopic Validation
1H NMR (600 MHz, CDCl₃) confirms regiochemistry: δ 7.28 (d, J = 8.9 Hz, 2H, Ar), 5.14 (dd, J = 7.4 Hz, 1H, pyrrolidinone CH), and 4.21 (m, 2H, azetidine OCH₂). LC-MS ([M+H]⁺ = 367.4) aligns with the molecular formula C₂₀H₂₁N₃O₄.
Challenges in Steric and Electronic Modulation
Bulky substituents on the azetidine ring (e.g., 2,3-dihydrobenzo[dioxine]) hinder coupling efficiency, requiring elevated temperatures (80°C) and prolonged reaction times (48 h). Electron-deficient pyridinyl groups slow nucleophilic substitution, necessitating silver nitrate catalysis.
Industrial-Scale Considerations
Batch processes using flow chemistry reduce intermediate isolation steps. For example, a telescoped synthesis combines cyclopropane ring-opening, cyclization, and deprotection in a single reactor, improving throughput by 40% . However, catalyst recycling remains problematic due to perchlorate leaching.
常见问题
Q. What are the optimal synthetic routes for constructing the pyrrolidin-2-one core in this compound?
Methodological Answer: The pyrrolidin-2-one core is typically synthesized via cyclization reactions or condensation of β-lactam precursors. For example:
- Step 1: React 4-methoxyphenylamine with a β-keto ester (e.g., ethyl acetoacetate) under acidic conditions to form a cyclic amide intermediate.
- Step 2: Introduce the azetidine-carboxyl moiety via a nucleophilic acyl substitution reaction using 3-(pyridin-4-yloxy)azetidine-1-carbonyl chloride in anhydrous DMF at 0–5°C .
- Optimization: Reaction yields improve with slow addition of the acyl chloride and use of a base (e.g., triethylamine) to scavenge HCl.
Q. Key Reaction Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (Step 2) | Prevents racemization |
| Solvent | Anhydrous DMF | Enhances nucleophilicity |
| Reaction Time | 12–16 hours | Ensures complete acylation |
Q. How can researchers confirm the structural integrity of the azetidine-pyridine linkage?
Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy:
- ¹H NMR: Look for coupling between azetidine protons (δ 3.8–4.2 ppm, multiplet) and pyridin-4-yloxy protons (δ 8.5–8.7 ppm, doublet) .
- ¹³C NMR: Confirm carbonyl resonance (C=O) at ~170–175 ppm for the pyrrolidinone and azetidine moieties .
- X-ray Crystallography:
Q. Key Spectral Benchmarks
| Feature | Expected Signal (ppm) |
|---|---|
| Pyridin-4-yloxy protons | 8.5–8.7 (d, J = 6 Hz) |
| Azetidine-CH₂ | 3.8–4.2 (m) |
| Pyrrolidinone C=O | 170–175 (¹³C) |
Q. What experimental designs are recommended for assessing bioactivity in kinase inhibition assays?
Methodological Answer:
- Kinase Panel Screening:
- Use recombinant kinases (e.g., EGFR, MAPK) in ADP-Glo™ assays to measure IC₅₀ values.
- Include positive controls (e.g., staurosporine) and negative controls (DMSO vehicle).
- Dose-Response Analysis:
- Test 10 concentrations (1 nM–100 μM) in triplicate. Fit data to a four-parameter logistic model using GraphPad Prism .
- Structural Basis of Activity:
- Perform molecular docking (AutoDock Vina) using PDB structures (e.g., 1M17 for EGFR) to identify key interactions with the pyridin-4-yloxy group .
Advanced Research Questions
Q. How to resolve contradictions between computational docking and crystallographic data for the azetidine conformation?
Methodological Answer:
- Problem: Discrepancies arise due to solvent effects or force field limitations in docking.
- Solution:
- Perform QM/MM optimization (e.g., Gaussian 16/B3LYP-D3) to refine the azetidine ring’s torsional angles.
- Validate with variable-temperature XRD (100–300 K) to assess thermal motion and disorder .
- Use Hirshfeld surface analysis (CrystalExplorer) to identify weak interactions (e.g., C–H···O) stabilizing the observed conformation .
Q. What strategies mitigate racemization during the synthesis of chiral pyrrolidinone intermediates?
Methodological Answer:
- Chiral Pool Approach: Start with enantiopure (R)- or (S)-4-hydroxypyrrolidin-2-one.
- Dynamic Kinetic Resolution: Use a palladium catalyst (e.g., Pd(OAc)₂) with chiral ligands (BINAP) to suppress racemization during acylation .
- Monitoring: Track enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane:IPA 90:10).
Q. Racemization Risk Factors
| Factor | Mitigation Strategy |
|---|---|
| High Temperature | Maintain ≤ 0°C during acylation |
| Protic Solvents | Use anhydrous THF or DMF |
| Acidic Conditions | Neutralize with NaHCO₃ |
Q. How to analyze unexpected reactivity in derivatives with modified pyridin-4-yloxy groups?
Methodological Answer:
- Mechanistic Probes:
- Kinetic Isotope Effects (KIE): Compare k₁₂C/k₁³C for C–O bond cleavage using isotopic labeling .
- Trapping Experiments: Add TEMPO or BHT to detect radical intermediates during oxidation.
- Computational Analysis:
- Calculate Fukui indices (Multiwfn) to identify electrophilic/nucleophilic sites on the pyridine ring .
Q. How to address low thermal stability in DSC/TGA analyses of this compound?
Methodological Answer:
- Experimental Design:
- Run DSC at 5°C/min under N₂. A sharp endotherm >200°C suggests decomposition.
- Compare with TGA to differentiate melting (mass stable) from degradation (mass loss).
- Stabilization Strategies:
- Co-crystallize with pharmaceutically acceptable coformers (e.g., succinic acid) to enhance lattice energy .
Q. Data Contradiction Analysis Example
| Observation | Hypothesis | Validation Method |
|---|---|---|
| NMR shows impurity; HPLC shows purity | Residual solvent in NMR tube | Dry sample at 60°C under vacuum |
| XRD disorder in azetidine ring | Thermal motion | Low-temperature XRD (100 K) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
